Scientific Field: This application falls under the field of Chemistry, specifically Catalysis and Nanotechnology .
Summary of the Application: N-(2-Oxotetrahydrothiophen-3-yl)acrylamide is used in the synthesis of polymer-functionalized magnetic silica nanocomposites. These nanocomposites are then used as a catalyst for the selective oxidation of alcohols to aldehydes and ketones .
Methods of Application: The compound is polymerized on the surface of amine functionalized magnetic silica nanocomposites via an ultrasound-assisted method. Then, MnO2 nanoparticles are formed on the surface of the polymer functionalized magnetic nanocomposites .
Results or Outcomes: The resulting magnetically recoverable MnO2 catalyst exhibits high catalytic activity in the selective aerobic oxidation of alcohols to aldehydes and ketones in a mixture of DMSO and water in 30 minutes. The catalyst can be separated from the reaction mixture by applying a permanent magnet externally and can be reused several times without a significant loss of activity .
N-(2-oxotetrahydrothiophen-3-yl)benzamide is a chemical compound characterized by its distinctive molecular structure, which includes a tetrahydrothiophene ring and a benzamide moiety. The molecular formula of this compound is , and it has a molecular weight of approximately 221.28 g/mol . The presence of the oxo group and the tetrahydrothiophene ring contributes to its unique chemical properties, making it a subject of interest in various fields of research.
These reactions are significant for synthetic organic chemistry, particularly in creating derivatives with altered biological or chemical properties .
Several methods have been reported for synthesizing N-(2-oxotetrahydrothiophen-3-yl)benzamide:
N-(2-oxotetrahydrothiophen-3-yl)benzamide has potential applications in various fields:
Several compounds share structural similarities with N-(2-oxotetrahydrothiophen-3-yl)benzamide. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
N-(4-hydroxy-3-isobutyl-2-oxotetrahydrothiophen-3-yl)benzamide | C15H19NO3S | Contains an isobutyl group that may enhance solubility. |
N-(2-thioxotetrahydrothiophen-3-yl)benzamide | C11H11NOS | Features a thioether instead of an oxo group. |
Benzamide | C7H7NO | Simplest form without the tetrahydrothiophene moiety. |
N-(2-oxotetrahydrothiophen-3-yl)benzamide stands out due to its combination of both an oxo group and a tetrahydrothiophene ring, which may impart unique reactivity and biological activity compared to simpler benzamides or related compounds. Its specific interactions and potential applications in medicinal chemistry highlight its significance in ongoing research efforts.